Oxophenarsine

Description

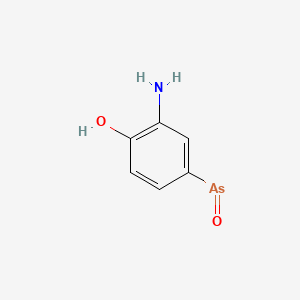

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-arsorosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO2/c8-5-3-4(7-10)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGGQNNGLOIZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[As]=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

538-03-4 (mono-hydrochloride), 63951-03-1 (mono-hydrochloride salt) | |

| Record name | Oxophenarsine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30184665 | |

| Record name | Oxophenarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-12-7 | |

| Record name | Oxophenarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxophenarsine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxophenarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxophenarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOPHENARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC740F43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Pre Synthesis Investigations of Arsenical Compounds

Early Medicinal Chemistry and Arsenic Compounds

The use of arsenic in medicine, despite its well-known toxicity, has a history spanning millennia. rsc.org As early as 2000 BC, arsenic trioxide was utilized as both a therapeutic agent and a poison. nih.gov Ancient Greek physicians, including Hippocrates, are thought to have used arsenic-based pastes to treat ulcers and abscesses. ijapr.innih.gov Similarly, figures like Aristotle and Pliny the Elder wrote about the medicinal qualities of arsenicals, and Galen recommended arsenic sulphide for treating ulcers. ijapr.inijrap.net These early applications often involved mineral forms of arsenic such as orpiment (As₂S₃) and realgar (As₄S₄). nih.govijapr.inijrap.netwilliams.edu

The practice continued through the centuries, with traditional Chinese medicine employing arsenicals for various conditions. ijrap.net In 18th-century Europe, the use of arsenicals became more formalized with the introduction of "Fowler's Solution," a 1% solution of potassium arsenite developed by English physician Thomas Fowler. nih.govnih.govwilliams.eduyoutube.com Initially intended as a treatment for intermittent fevers, its application expanded, and it became a popular, albeit "capricious," remedy for a vast array of ailments including psoriasis, eczema, asthma, and leukemia. nih.govnih.govwilliams.edudartmouth.edu By the early 20th century, the therapeutic use of arsenic was widespread, with the 1907 British Pharmaceutical Codex containing numerous references to its application for conditions like syphilis and rheumatism. rsc.org

Paul Ehrlich's Contributions to Arsenical Chemotherapy Development

The turn of the 20th century marked a pivotal shift towards a more scientific approach to drug development, largely driven by the work of German physician and scientist Paul Ehrlich. bmj.comnih.gov Ehrlich is widely regarded as the founder of chemotherapy, a term he coined. jameslindlibrary.org His research was built on the revolutionary concept of the "magic bullet" (Zauberkugel), a compound that could be specifically designed to target and destroy disease-causing microbes without harming the host's cells. jameslindlibrary.orgnih.govnih.govrucares.org

Ehrlich's hypothesis originated from his earlier work with synthetic dyes, where he observed that certain chemicals would selectively stain specific pathogens and tissues. jameslindlibrary.orgrucares.orgwikipedia.org He reasoned that if a dye could selectively bind to a microbe, a chemical toxin could be attached to it to deliver a targeted strike. dartmouth.eduwikipedia.org This "side-chain theory," later revised as the "receptor theory," laid the groundwork for modern pharmaceutical research. wikipedia.org His quest for a magic bullet led him to systematically synthesize and test hundreds of chemical derivatives, focusing on organoarsenic compounds. jameslindlibrary.orgwikipedia.org He began his investigation with derivatives of atoxyl, a dangerously toxic arsenical that had shown some activity against trypanosomes, the parasites that cause sleeping sickness. jameslindlibrary.orgwikipedia.org

Ehrlich's systematic search culminated in a major breakthrough. In 1907, his chemist, Alfred Bertheim, synthesized an organoarsenic compound with the laboratory designation "Compound 606". jameslindlibrary.orgwikipedia.orgontosight.ai However, its true potential was not realized until 1909, when Sahachiro Hata, a Japanese bacteriologist who had joined Ehrlich's team, discovered its potent activity against the spirochete Treponema pallidum, the bacterium that causes syphilis. wikipedia.orgontosight.aiwikidoc.org

Ehrlich and Hata presented their groundbreaking findings in 1910, introducing the first truly effective treatment for syphilis. nih.govrucares.org The compound, chemically named arsphenamine (B1667614), was marketed by the firm Hoechst AG under the trade name Salvarsan, a name derived from the concept of "saving arsenic". wikipedia.orgwikipedia.org Salvarsan was hailed as the first modern antimicrobial agent. wikipedia.org

Despite its efficacy, Salvarsan had drawbacks; it was a highly unstable powder that was difficult to dissolve and administer. wikipedia.org This prompted Ehrlich's laboratory to develop a more soluble, though slightly less effective, analogue, which became available in 1912 as Neosalvarsan (neoarsphenamine), or Compound 914. nih.govwikipedia.orgmdpi.com A significant challenge with both Salvarsan and Neosalvarsan was their instability; they had to be stored in sealed vials under a nitrogen atmosphere to prevent oxidation, which would render them toxic. nih.govnih.govwikipedia.org

The introduction of Arsphenamine was a monumental achievement in medicine. Before Salvarsan, the primary treatment for syphilis was the administration of inorganic mercury compounds, a therapy that was prolonged, often ineffective, and highly toxic. wikipedia.org Arsphenamine, by contrast, offered a targeted and effective cure, rapidly becoming the standard of care for syphilis worldwide. williams.edunih.govwikipedia.orgnih.gov The rapid disappearance of lesions following its administration was considered a spectacular achievement of modern therapy. ccjm.org For several decades, these arsenical compounds were the primary weapon against syphilis, a role they held until they were ultimately supplanted by the discovery and widespread availability of penicillin in the 1940s. wikipedia.orgmdpi.com

Identification of Oxophenarsine as the Active Metabolite of Arsphenamine

A crucial development in the understanding of arsenical chemotherapy occurred in 1930. Research revealed that Arsphenamine itself was not the direct agent killing the syphilis spirochete. Instead, it functioned as a prodrug—a pharmacologically inactive compound that is converted into an active drug within the body. nih.govcbspd.com It was discovered that following administration, Arsphenamine is oxidized in vivo to form 3-amino-4-hydroxyphenylarsineoxide, a compound that was later given the nonproprietary name this compound. nih.govnih.govacs.orgnih.gov This metabolite was identified as the true "active ingredient" responsible for the therapeutic effect. acs.orgchemicalbook.com

Following this discovery, this compound was developed as a drug in its own right and marketed by Parke-Davis under the trade name Mapharsen. nih.govmdpi.comchemicalbook.com Due to its superior stability compared to the cumbersome Arsphenamine and Neoarsphenamine, it quickly became the preferred drug for treating syphilis until penicillin became the standard therapy in the 1940s. nih.govnih.govmdpi.com

Ironically, this compound was not a new discovery in 1930. The compound had already been synthesized years earlier in Paul Ehrlich's own laboratory, where it was cataloged as compound number 599. nih.govnih.gov However, during the initial screening process, it was dismissed and neglected because it was presumed to be too toxic for any clinical use. nih.govnih.govchemicalbook.com This early assessment overlooked its potential, delaying its eventual adoption as a frontline therapeutic.

The identification of this compound as the active metabolite necessitated a re-evaluation of the entire family of therapeutic arsenicals. It clarified why Arsphenamine was effective in vivo despite being inactive in vitro. cbspd.comacs.org The body's metabolic processes were essential to "activate" the drug by oxidizing it to this compound. acs.org

This new understanding confirmed that Arsphenamine and its analogues were essentially delivery systems, or prodrugs, for the true active agent, this compound. mdpi.comcbspd.com Furthermore, subsequent therapeutic use demonstrated that this compound was actually less toxic than Arsphenamine when administered at the doses required for effective therapy. cbspd.com This re-evaluation highlighted the critical role of metabolic activation in the efficacy of these pioneering chemotherapeutic agents.

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Oxophenarsine

This compound, with the chemical formula C6H6AsNO2, is a trivalent arsenical compound that has been historically significant. chemicalbook.com Its synthesis is a well-documented process in organic and medicinal chemistry.

Key Precursors and Reaction Steps

The synthesis of this compound typically starts from aromatic precursors that are subjected to arsenation followed by chemical modifications. A primary and historically important precursor for this compound is 3-amino-4-hydroxyphenylarsonic acid. The synthesis from this precursor involves a reduction of the pentavalent arsenic to a trivalent state.

Another key precursor is 4-hydroxy-3-nitrophenylarsonic acid. The synthesis using this compound involves the reduction of both the nitro group to an amino group and the pentavalent arsonic acid to the trivalent arsenoxide. This pathway was a fundamental part of early arsenical drug synthesis.

The foundational reaction for introducing the arsenic moiety onto the phenyl ring is often the Bart reaction. This process involves:

Diazotization : An aromatic amine, such as 3-amino-4-hydroxyphenol, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Arsenation : The diazonium salt is then reacted with an arsenite, like sodium arsenite, which introduces the arsonic acid group onto the aromatic ring.

Reduction : The resulting pentavalent phenylarsonic acid is then reduced to the trivalent arsenoxide. This is a critical step, and various reducing agents can be employed.

The final product is often isolated as a hydrochloride salt, known as Mapharsen, which is a more stable, crystalline solid. chemicalbook.comnih.gov

Table 1: Key Precursors and Reagents in this compound Synthesis

| Compound/Reagent | Role in Synthesis |

| 3-Amino-4-hydroxyphenol | Starting aromatic amine for diazotization. |

| 4-Hydroxy-3-nitrophenylarsonic acid | An alternative key intermediate requiring reduction of both the nitro and arsonic acid groups. |

| Sodium Nitrite | Reagent used with acid to generate nitrous acid for diazotization. |

| Sodium Arsenite | Source of arsenic for the arsenation of the aromatic ring. |

| 3-Amino-4-hydroxyphenylarsonic acid | Intermediate product from the Bart reaction, which is subsequently reduced. |

| Sulfur Dioxide | A common reducing agent for converting the pentavalent arsonic acid to the trivalent arsenoxide. |

Optimization Strategies for Yield and Purity in Chemical Synthesis

The optimization of chemical syntheses is crucial for improving yield and ensuring the purity of the final product. deskera.comazom.com For this compound, this involves careful control over reaction conditions and purification methods.

Optimization of Reaction Conditions:

Temperature and pH Control: The diazotization step is highly sensitive to temperature and must be kept cold to prevent the decomposition of the diazonium salt. The pH must also be carefully controlled throughout the synthesis to maximize the yield and minimize side-product formation. deskera.com

Catalysts: The use of catalysts can speed up chemical reactions without being consumed. deskera.com In the Bart reaction, copper salts are often used as catalysts.

Reactant Purity and Concentration: The purity of the starting materials and the concentration of reactants can significantly impact the final product's yield and purity. deskera.comazom.com

Purification Techniques:

Crystallization: This has been a traditional method for purifying this compound, especially its hydrochloride salt, Mapharsen, which forms a stable crystalline solid. hebmu.edu.cn

Chromatography: Modern techniques such as High-Performance Liquid Chromatography (HPLC) can be used for the purification and analysis of organic compounds, ensuring high purity. orgsyn.org

Filtration and Washing: The use of filter dryers, such as an Agitated Nutsche Filter Dryer (ANFD), allows for solid-liquid separation, washing of the product, and drying in a single unit, which can minimize product loss and improve yield. azom.com

Exploration of this compound Analogues and Derivatives

The structural backbone of this compound has been a template for the creation of various analogues and derivatives to explore structure-activity relationships.

Rational Design Principles for Structural Modification

The rational design of new drug candidates involves modifying a lead compound to improve its properties. silae.it182.160.97 For this compound analogues, this includes:

Bioisosteric Replacement: This involves substituting one functional group with another that has similar physicochemical properties to enhance desired biological activities. silae.itslideshare.net For example, modifying the substituents on the phenyl ring.

Alteration of Physicochemical Properties: Modifications can be made to alter properties like solubility, lipophilicity, and electronic distribution. This can be achieved by adding or removing functional groups, which can influence how the molecule interacts with its biological target. silae.it

Prodrugs: A prodrug is an inactive compound that is converted into an active drug in the body. cbspd.com Arsphenamine (B1667614), an early arsenical, was found to be a prodrug that is metabolized to the more active and less toxic this compound. cbspd.com

Modern Approaches to Derivative Synthesis

Modern synthetic chemistry offers advanced techniques for the rapid synthesis and screening of new compounds.

High-throughput synthesis allows for the creation of large libraries of compounds for screening. chemrxiv.org This can be achieved through:

Combinatorial Chemistry: This technique involves the systematic and repetitive connection of a set of different "building blocks" to create a large number of diverse molecules. 182.160.97

Parallel Synthesis: This involves conducting a large number of reactions simultaneously, for example, in multi-well plates, to quickly generate a library of related compounds. nih.gov

These modern approaches, combined with computational tools for rational drug design, can accelerate the discovery of new derivatives with improved properties. unict.it

AI-Driven Prediction in Drug Synthesis Pathways

The organoarsenical compound this compound, chemically known as 2-amino-4-arsenosophenol, represents a significant molecule in the history of chemotherapy. alfa-chemistry.comnih.gov Its synthesis and subsequent chemical modifications are rooted in early 20th-century pharmaceutical research, while the potential for modern techniques like Artificial Intelligence (AI) offers new perspectives on its production and the development of related compounds.

Synthetic Methodologies for this compound

Historically, this compound was identified as the active metabolite of Arsphenamine (Salvarsan), the first effective treatment for syphilis developed by Paul Ehrlich and his team. nih.govcbspd.com Arsphenamine itself was synthesized through a systematic, yet laborious, process of creating numerous arsenic-containing compounds. alfa-chemistry.com The primary synthesis pathway for this compound involves the oxidation of Arsphenamine. nih.govsilae.itacs.org

The core reaction is the conversion of the arsenic-arsenic double bond (As=As) in the dimeric Arsphenamine structure to an arsenoxide group (As=O) in this compound. chemicalbook.com This transformation was later understood to occur in vivo after the administration of Arsphenamine. nih.govcbspd.com The resulting compound, this compound, proved to be more stable and was subsequently marketed as Mapharsen. nih.govchemicalbook.com

Key synthetic steps for related aromatic arsenicals often began with arsonic acids, which were then reduced to arsenobenzenes or "arsenic oxides" using various reducing agents. energysecurity.gov.ukzenodo.org

Interactive Table 1: Key Synthetic Reactions in Organoarsenical Chemistry

| Reaction Type | Precursor(s) | Product | Significance |

|---|---|---|---|

| Oxidation | Arsphenamine | This compound | Bioactivation step; produces the active therapeutic agent. nih.govcbspd.com |

| Reduction | Aromatic Arsonic Acids (e.g., p-Hydroxyphenylarsonic acid) | Arsenobenzenes (e.g., Arsphenamine) | Core reaction in the synthesis of Salvarsan-type drugs. energysecurity.gov.ukzenodo.org |

| Alkylation | Arsenic Trichloride (AsCl₃) | Alkylarsenic chlorides (e.g., CH₃AsCl₂) | Fundamental method for creating organoarsenic compounds with carbon-arsenic bonds. wikipedia.org |

Chemical Modifications of this compound and Related Arsenicals

The development of Arsphenamine was a pioneering effort in optimizing a lead compound's bioactivity through systematic chemical modifications. alfa-chemistry.com This principle extends to this compound and the broader class of arsenicals. Modifications aim to enhance therapeutic efficacy and improve the compound's properties.

Structure-activity relationship (SAR) studies, although more recent, analyze how specific structural changes affect biological activity. For arsenicals, key areas for modification include:

Substituents on the Phenyl Ring: The amino (-NH₂) and hydroxyl (-OH) groups on this compound's phenyl ring are critical for its activity. Altering their position or nature can significantly impact the molecule's properties.

The Arsenic Moiety: The trivalent arsenoxide group (As=O) is crucial for bioactivity, largely through its high affinity for sulfur, allowing it to bind to thiol groups in proteins. nih.gov Modifications can involve creating derivatives that improve cellular uptake or target specificity. For example, recent research on other arsenicals has involved conjugating arsenic to molecules like tetraacetyl-β-d-thioglucose to enhance cellular uptake. nih.govacs.orgacs.org

Solubilizing Groups: A major advance from Arsphenamine to Neoarsphenamine (a related compound) was the addition of a group to improve water solubility, which simplified administration. nih.govjmvh.org

Retrosynthetic Analysis Automation: Traditional synthesis planning is a manual, experience-driven process of "deconstructing" a target molecule into simpler precursors. chemcopilot.com AI-powered retrosynthesis tools can automate this process by learning from vast databases of chemical reactions. preprints.orgosu.edu For a molecule like this compound or its novel derivatives, these tools could predict multiple feasible synthetic routes, potentially identifying more efficient or cost-effective pathways than those discovered historically. chemcopilot.com

Reaction Prediction and Condition Optimization: AI models, particularly those using machine learning and deep learning, can predict the outcomes of complex chemical reactions with high accuracy. drugtargetreview.comrsc.org These models analyze molecular structures to forecast product formation, yield, and even optimal reaction conditions such as temperature, solvent, and catalyst choice. preprints.orgrsc.org This capability could be used to refine the historical synthesis of this compound, improving yield and purity.

Toxicity and Property Prediction: A significant challenge with arsenical drugs is their inherent toxicity. Machine learning models are increasingly used in predictive toxicology to assess a compound's potential toxicity based on its structure. nih.govcam.ac.ukacs.orgnih.gov By applying these models, researchers could design and screen new derivatives of this compound in silico to identify candidates with a potentially better therapeutic window.

Interactive Table 2: Application of AI Methodologies in Organoarsenical Synthesis

| AI Methodology | Description | Potential Application to this compound/Arsenicals |

|---|---|---|

| Automated Retrosynthesis | Algorithms predict synthetic pathways by deconstructing a target molecule into available starting materials. chemcopilot.comosu.edu | Discover novel, more efficient, or "greener" synthetic routes for this compound or new analogues. |

| Graph Neural Networks (GNNs) | Treat molecules as graphs (atoms as nodes, bonds as edges) to predict reactivity and properties. cbirt.netpharmafeatures.com | Predict reaction centers and transformations for complex arsenical structures, guiding chemical modifications. |

| Machine Learning for Toxicity Prediction | Models trained on toxicological data predict the toxicity of new chemical structures. nih.govnih.govmdpi.com | Screen potential this compound derivatives in silico to prioritize those with a lower predicted toxicity. |

| Reaction Condition Optimization | AI models analyze reaction parameters to predict conditions that maximize yield and selectivity. preprints.orgrsc.org | Improve the efficiency and purity of established synthesis steps for arsenical compounds. |

Molecular and Cellular Mechanisms of Action

Biochemical Interactions of Oxophenarsine

The biological activity of this compound is rooted in its chemical reactivity, particularly its propensity to interact with biological macromolecules. This section explores the specifics of these interactions, from ligand binding to the modulation of protein function.

Ligand Binding Studies with Biological Macromolecules

This compound exhibits a strong affinity for proteins containing vicinal thiols, which are cysteine residues in close proximity to each other. This interaction is a key aspect of its mechanism of action. Studies utilizing immobilized phenylarsine (B13959437) oxide (PAO), a compound structurally and functionally analogous to this compound, have been instrumental in identifying proteins that are sensitive to this interaction. In these studies, proteins with accessible reduced vicinal thiols bind to the PAO column, and their subsequent identification provides a proteomic map of potential this compound targets.

One such study identified apoptotic protease activating factor 1 interacting protein (APIP) and γ-glutamylcyclotransferase (GGCT) as proteins that display significantly lower affinity for PAO-sepharose in cardiac tissues from mice subjected to oxidative stress. nih.govnih.gov This suggests that the vicinal thiols in these proteins become oxidized under stress conditions, preventing their interaction with the arsenical. This finding highlights the specificity of this compound for the reduced state of vicinal thiols.

| Target Protein | Method | Finding | Reference |

| Vicinal Thiol-Containing Proteins | Immobilized Phenylarsine Oxide Affinity Chromatography | Identified numerous cardiac proteins susceptible to binding, indicating the presence of reactive vicinal thiols. | nih.govnih.gov |

| Apoptotic Protease Activating Factor 1 Interacting Protein (APIP) | Immobilized Phenylarsine Oxide Affinity Chromatography | Decreased binding affinity from hearts of mice under oxidative stress (LPS or streptozotocin-induced). | nih.govnih.gov |

| γ-Glutamylcyclotransferase (GGCT) | Immobilized Phenylarsine Oxide Affinity Chromatography | Decreased binding affinity from hearts of mice under oxidative stress (LPS or streptozotocin-induced). | nih.govnih.gov |

| αIIbβ3 integrin | Phenylarsine Oxide Inhibition Assay | PAO inhibits platelet aggregation by binding to vicinal thiols in both αIIb and β3 subunits. | nih.gov |

Interaction with Cellular Thiols and Sulfhydryl Groups

The reactivity of this compound is largely directed towards sulfhydryl groups, particularly those found in cysteine residues within proteins and in the tripeptide glutathione (B108866). The interaction with vicinal thiols is of particular importance, as these closely spaced sulfhydryl groups can form a stable cyclic dithioarsinite adduct with the arsenic moiety of this compound. This covalent interaction can significantly alter the structure and function of the target protein.

Modulation of Protein Function and Enzyme Activity

By binding to critical sulfhydryl groups, this compound can modulate the function of a variety of proteins and inhibit the activity of numerous enzymes. The formation of the stable dithioarsinite adduct with vicinal thiols can lock a protein in a particular conformation or directly interfere with its active site.

A key class of enzymes targeted by compounds that react with sulfhydryl groups are those involved in redox regulation, such as thioredoxin reductase (TrxR). TrxR is a critical enzyme in the thioredoxin system, which is essential for maintaining a reducing intracellular environment. While direct IC50 values for this compound's inhibition of TrxR are not specified in the available literature, various studies have demonstrated that compounds targeting the thioredoxin system can have IC50 values ranging from the low micromolar to nanomolar concentrations. For example, the TrxR inhibitor BS has an IC50 of 1.03 ± 0.05 μM, and other inhibitors have shown IC50 values in the micromolar range. nih.govresearchgate.net Given this compound's reactivity towards thiols, it is plausible that it inhibits TrxR activity, thereby disrupting cellular redox control. Another important enzyme in the cellular antioxidant defense system is glutathione reductase (GR), which is responsible for regenerating reduced glutathione. Although specific kinetic data for this compound's inhibition of GR is not available, the inhibition of this enzyme by other thiol-reactive compounds has been documented.

| Enzyme | Compound Class | IC50 Value | Reference |

| Thioredoxin Reductase (TrxR) | Diterpenes | 6.8 to 39.1 μM | researchgate.net |

| Thioredoxin Reductase (TrxR) | Butaselen (BS) | 1.03 ± 0.05 µM | nih.gov |

| Thioredoxin Reductase (TrxR) | 2-Bromo-2-nitro-1,3-propanediol (BP) | 21 µM (recombinant), 8.5-20.5 µM (cell lysates) | nih.gov |

| Glutathione S-transferase (GST) | 3,4-dihydroxyphenylacetaldehyde (DOPAL) | 23.72 - 31.46 µM | nih.gov |

Intracellular Signaling Pathway Perturbations

This compound's ability to interact with key cellular components, particularly those involved in redox sensing, leads to the perturbation of several critical intracellular signaling pathways. This section details the impact of this compound on oxidative stress and pro-inflammatory signaling.

Impact on Oxidative Stress Pathways in Cellular Models

This compound is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This is, in part, a consequence of its interaction with and potential inhibition of key antioxidant enzymes like thioredoxin reductase and the depletion of cellular glutathione.

The cellular response to oxidative stress is primarily orchestrated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Modification of these cysteines by compounds like sulforaphane, or potentially by this compound, leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. nih.gov This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription. These target genes encode a battery of cytoprotective proteins, including antioxidant enzymes and enzymes involved in glutathione synthesis. mdpi.comnih.gov While direct quantitative data on this compound-induced Nrf2 target gene expression is limited, the known mechanism of Nrf2 activation by thiol-reactive compounds strongly suggests that this compound would activate this protective pathway.

| Pathway Component | Effector | Effect | Reference |

| Keap1 | Sulforaphane | Modification of cysteine residues (e.g., C151) leading to Nrf2 activation. | nih.gov |

| Nrf2 | Lycopene | Increased phosphorylation and nuclear translocation in pancreatic acinar cells. | mdpi.com |

| Nrf2 Target Genes (NQO1, HO-1) | Nrf2 siRNA | Significant suppression of protein and mRNA expression. | researchgate.net |

Effects on Pro-inflammatory Signaling in Experimental Systems

This compound has been shown to modulate pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A study on acute myelogenous leukemia (AML) cells demonstrated that phenylarsine oxide (PAO) suppressed the activation of NF-κB induced by interleukin-1beta (IL-1β). nih.gov This inhibition of NF-κB activation is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of PAO in these cells. The study also showed that PAO almost completely abolished the production of IL-1β in a dose-dependent manner (0.01 to 0.1 µmol/L). nih.gov

| Signaling Pathway | Cell Line | Effect of Phenylarsine Oxide (PAO) | Concentration | Reference |

| NF-κB Activation | OCIM2 and OCI/AML3 (AML cells) | Suppression of IL-1β-induced activation | Not specified | nih.gov |

| IL-1β Production | OCIM2 and OCI/AML3 (AML cells) | Almost complete abolishment | 0.01 - 0.1 µmol/L | nih.gov |

| Cytokine | Cell Type | Treatment | Change in Secretion | Reference |

| TNF-α | Human Dermal Fibroblasts | Astragalus membranaceus extract (100 µg/mL) | Reduction from 52.28 ng/mL to 44.55 ng/mL | mdpi.com |

| IL-6 | RAW 264.7 Macrophages | Homalium bhamoense extract (125-1000 µg/mL) | Significant reduction (53.7% to 62.1%) | nih.gov |

| IL-6 | RAW264.7 Macrophages | Palmitic acid (1 mM) | Increase from 101.7 pg/mL to 2183.96 pg/mL | mdpi.com |

Influence on Cellular Control Proteins and Regulatory Networks

This compound exerts its influence by targeting key proteins involved in cellular regulation, leading to disruptions in essential signaling pathways and metabolic processes. Research has highlighted its interaction with proteins containing vicinal thiol groups, which are cysteine residues in close proximity within a protein's structure. This interaction is a critical aspect of its mechanism of action.

One of the primary targets of this compound and its related compound, phenylarsine oxide (PAO), is the glucose transport system. Studies have shown that these arsenicals can inhibit glucose uptake by interacting with glucose transporters, specifically GLUT1 and GLUT4. This inhibition is an early event in the cytotoxic effects of organic arsenicals. At lower concentrations, PAO has been observed to stimulate glucose uptake, suggesting a complex, concentration-dependent interaction with the glucose transport machinery. The binding of this compound to these transporters is thought to interfere with their trafficking and function, ultimately disrupting cellular energy metabolism.

Another significant target of this compound is Protein Phosphatase 2A (PP2A), a crucial enzyme involved in a wide range of cellular processes, including signal transduction and cell cycle regulation. The catalytic subunit of PP2A contains vicinal thiols that are susceptible to binding by phenylarsine oxide, leading to the inhibition of the enzyme's activity. This interaction suggests that this compound can modulate cellular signaling pathways that are dependent on PP2A-mediated dephosphorylation.

Furthermore, in non-human systems, this compound has been shown to inhibit HIV-1-specific protein synthesis in both acutely and persistently infected lymphocytes. This effect occurs without impacting HIV-1 DNA and RNA synthesis, pointing towards a specific disruption of the viral protein production process.

The following table summarizes the known effects of this compound and the closely related phenylarsine oxide on key cellular control proteins.

| Target Protein/Process | Observed Effect | Affected Cellular Function | References |

|---|---|---|---|

| Glucose Transporters (GLUT1, GLUT4) | Inhibition of glucose uptake | Cellular energy metabolism | |

| Protein Phosphatase 2A (PP2Ac) | Inhibition of phosphatase activity through binding to vicinal thiols | Signal transduction, cell cycle regulation | |

| HIV-1 Protein Synthesis | Inhibition | Viral replication |

Molecular Basis of Selectivity in Biological Systems (In Vitro/Non-Human)

The selective toxicity of a compound, its ability to harm one type of cell or organism without affecting another, is a cornerstone of chemotherapy. In the case of this compound, its selectivity is thought to stem from differences in the molecular targets between organisms, particularly the presence and accessibility of vicinal thiol groups in key proteins.

A primary example of this selectivity is seen in the context of parasitic diseases. Enzymes in parasites can have distinct structural features compared to their counterparts in the host. For instance, some parasitic enzymes possess unique clusters of amino acids or differences in their active site architecture that can be specifically targeted. While direct structural studies on this compound bound to its targets are limited, the principle of exploiting such differences is well-established for other antiparasitic drugs. The selectivity of another organoarsenical, arsinothricin, for the parasitic glutamine synthetase over the human version is attributed to differences in the size of the active-site cavity. This suggests a similar basis for this compound's efficacy against pathogens like Treponema pallidum, the causative agent of syphilis. The enzymes of this spirochete likely possess cysteine-rich proteins that are essential for its survival and are susceptible to inhibition by this compound.

The differential effects of this compound on various cell types, such as cancer cells versus normal cells, may also be rooted in their distinct metabolic and signaling states. Cancer cells often exhibit upregulated glucose metabolism and are therefore more reliant on glucose transporters. By targeting GLUT proteins, this compound could disproportionately affect the viability of these highly metabolic cancer cells.

The table below provides a comparative overview of factors contributing to the selective action of arsenicals in different biological contexts.

| Biological System Comparison | Molecular Basis for Selectivity | Potential Outcome | References |

|---|---|---|---|

| Parasite vs. Host Enzymes | Differences in active site structure (e.g., cavity size), presence of unique amino acid clusters. | Inhibition of parasite-specific enzymes with minimal effect on host enzymes. | |

| Cancer Cells vs. Normal Cells | Upregulated glucose metabolism and higher dependence on glucose transporters in cancer cells. | Preferential cytotoxicity towards cancer cells due to inhibition of glucose uptake. | |

| Treponema pallidum vs. Human Cells | Presence of essential cysteine-rich proteins in the parasite that are targets for this compound. | Disruption of critical metabolic or structural proteins in the spirochete. |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Determinants for Biological Activity

The structure of Oxophenarsine, 2-amino-4-arsenosophenol, contains three key functional groups attached to a benzene (B151609) ring: a hydroxyl group (-OH), an amino group (-NH2), and an arsenoso group (-As=O). nih.gov Each of these imparts specific properties that influence how the molecule interacts with biological systems. researchgate.netashp.org

Arsenoso Group: The trivalent arsenoso group is the primary pharmacophore, the essential feature responsible for the compound's biological action. oncodesign-services.com Trivalent arsenicals are known to have a high affinity for sulfhydryl (thiol) groups, which are present in the cysteine residues of many proteins and enzymes. The arsenic atom readily forms strong covalent bonds with these sulfhydryl groups, leading to the inhibition of critical enzymes and disruption of cellular functions. This interaction is the cornerstone of this compound's mechanism of action.

Hydroxyl and Amino Groups: The hydroxyl and amino groups, positioned at the 4- and 3-positions of the phenyl ring, respectively, are crucial modulators of the molecule's properties. nih.gov They influence the compound's solubility, electronic distribution, and ability to be recognized by cellular transporters. ashp.orgamazoniainvestiga.info For instance, these polar groups can participate in hydrogen bonding with residues in the binding sites of target proteins, enhancing the specificity and stability of the interaction. ashp.org Their presence and position are critical for transport across cell membranes, as demonstrated by the fact that resistance to arsenicals can be linked to mutations in transporters like aquaglyceroporin 2 (AQP2), which recognizes specific structural features of the molecule. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the activity of most drugs because biological targets like enzymes and receptors are themselves chiral structures. aip.orgucsd.edu While this compound itself does not possess a chiral center and is therefore an achiral molecule, the principles of stereochemistry are still highly relevant to its biological activity. aip.org

The interaction between this compound and its biological targets is stereospecific. The enzymes and proteins that this compound inhibits have complex, well-defined three-dimensional active sites. libretexts.org The efficacy of binding and subsequent inhibition depends on the precise spatial orientation of the drug relative to the amino acid residues in the target's active site. For a target enzyme, the specific 3D arrangement of cysteine residues and other contact points within the binding pocket dictates a highly selective interaction, analogous to how a key fits into a lock. libretexts.org Therefore, even though the drug molecule is not chiral, its activity profile is governed by the specific stereochemistry of its biological partners. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to formalize the connection between a molecule's structure and its biological activity. researchgate.netrsc.org These models build a mathematical relationship between the physicochemical properties of a set of compounds and their measured biological effects, enabling the prediction of activity for new, untested molecules. biorxiv.orgnih.gov

For a series of arsenical compounds including this compound, a QSAR model would be developed by first calculating a set of molecular descriptors for each molecule. nih.gov These descriptors are numerical values that quantify various aspects of the molecule's structure. The next step involves using statistical methods, such as multiple linear regression or machine learning algorithms like artificial neural networks, to build a model that correlates these descriptors with biological activity. frontiersin.org This model can then be used to predict the activity of novel arsenical derivatives, prioritizing the synthesis of compounds with the highest predicted potency. rsc.org

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Activity |

|---|---|---|

| Electronic | Partial charge on As atom | Influences the reactivity of the arsenoso group with sulfhydryl targets. |

| Topological | Wiener Index (describes molecular branching) | Relates to molecular size and shape, affecting fit into a binding site. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the hydrophobicity and membrane permeability of the compound. |

| Quantum Chemical | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons in a chemical reaction. |

Pharmacophore mapping and molecular docking are computational techniques that provide a three-dimensional perspective on drug-target interactions. ijpsonline.comopenaccessjournals.com

Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups that a molecule must possess to be active. ijpsonline.comlilab-ecust.cn A pharmacophore model for this compound would likely define the precise spatial relationships between the arsenic atom (as a key interaction point), the aromatic ring (providing a hydrophobic scaffold), and the hydrogen-bonding capabilities of the amino and hydroxyl groups. researchgate.net This model serves as a 3D query to search for other molecules that might exhibit similar biological activity.

Molecular Docking: This technique simulates the binding of a ligand (this compound) into the active site of its target protein. openaccessjournals.comresearchgate.net Using the known 3D structure of a target enzyme, docking algorithms can predict the preferred binding orientation of this compound and estimate the strength of the interaction. nih.govmdpi.com Such studies can visualize the covalent bond forming between the arsenic atom and a key cysteine residue, while also showing how the amino and hydroxyl groups form stabilizing hydrogen bonds with other residues in the active site, providing a detailed molecular basis for the observed SAR.

Comparative SAR Analysis with Related Arsenical Compounds

The SAR of this compound is best understood when compared to related arsenical compounds, particularly its precursor, arsphenamine (B1667614).

It was long believed that arsphenamine, which contains arsenic in a less reactive pentavalent state within an "arseno" (-As=As-) linkage, was a prodrug. acs.org The prevailing theory was that it was metabolized in the body to the trivalent arsenoxide form, which is this compound. acs.orgsilae.it This biotransformation highlights a critical SAR finding: the trivalent oxidation state of arsenic is essential for potent biological activity. This compound was found to be more directly active and its effects more reproducible than arsphenamine. nih.gov

Comparing this compound to other synthetic organoarsenicals reveals further SAR insights. For example, modifying the substituents on the phenyl ring can drastically alter activity. Studies on other phenyl-arsenicals have shown that the type and position of substituents influence their anticancer activity by affecting properties like cell uptake and interaction with the target. nih.gov The specific combination of a 3-amino and 4-hydroxy substitution in this compound appears to provide a favorable balance of reactivity and transport properties for its historical therapeutic applications.

Pharmacodynamics and Biochemical Pathways in Non Human Models

Impact on Metabolic Pathways in Experimental Organisms/Cell Lines

Oxophenarsine, an arsenical compound, exerts its biological effects by interfering with essential metabolic processes, a mechanism historically leveraged for treating infections caused by protozoan parasites and spirochetes. ontosight.ai Its mode of action primarily involves the disruption of metabolic pathways crucial for the survival of these organisms. ontosight.ai

Energy Metabolism Perturbations

The primary mechanism of this compound's toxicity and therapeutic action is its ability to inhibit enzymes by binding to sulfhydryl (-SH) groups. pnas.orgunit.no Many enzymes critical for energy metabolism contain cysteine residues with these reactive thiol groups. creative-proteomics.com By forming stable complexes with these sulfhydryl groups, this compound can inactivate enzymes involved in glycolysis and cellular respiration, thereby disrupting the organism's ability to produce ATP.

For instance, enzymes like aldehyde dehydrogenase, which contains multiple sulfhydryl groups, are susceptible to inactivation by arsenicals. pnas.org The inhibition of such enzymes would lead to a significant bottleneck in metabolic pathways that generate reducing equivalents (like NADH) necessary for the electron transport chain and oxidative phosphorylation. This disruption of central energy-producing pathways is a key aspect of its pharmacodynamic effect.

Biosynthetic Pathway Interventions

Beyond energy metabolism, this compound can interfere with various biosynthetic pathways. The synthesis of essential molecules like amino acids, nucleotides, and lipids relies on enzymes that can be inhibited by their interaction with arsenicals. The disruption of these pathways can halt cell growth and replication.

The general strategy for producing certain compounds in microorganisms involves the use of their inherent metabolic and regulatory functions. mdpi.com The introduction of a substance like this compound can disrupt these finely tuned networks. wikipedia.org The search for and analysis of both linear and branched metabolic pathways are crucial for understanding the comprehensive effects of such interventions. plos.org The interconnectedness of metabolic pathways means that the inhibition of a single key enzyme can have cascading effects throughout the cellular metabolic network. nih.gov

Cellular Responses and Adaptive Mechanisms in In Vitro Systems

In vitro studies provide valuable insights into the cellular responses to this compound. When exposed to such chemical stressors, cells initiate a series of adaptive mechanisms, including changes in gene expression and protein synthesis, in an attempt to counteract the toxic effects.

Gene Expression and Proteomic Changes in Response to this compound

Exposure to this compound and other arsenicals can induce significant alterations in gene expression and proteomic profiles. windows.netresearchgate.net Cells under stress may upregulate genes involved in detoxification, DNA repair, and antioxidant defense. nih.gov For example, studies on other arsenicals have shown changes in the expression of genes related to stress responses and apoptosis. researchgate.net

Proteomic analyses can reveal changes in the abundance of specific proteins, providing a direct picture of the cellular response. google.com For instance, an increase in chaperone proteins, which help in proper protein folding, might be observed as the cell tries to cope with protein damage induced by this compound. The study of global gene expression patterns can reveal that such changes are not always restricted to late-stage or high-dose exposures but can be acquired continuously upon exposure. plos.org Analysis of transcriptional responses can help identify the molecular indicators of these cellular changes. elifesciences.org

Table 1: Potential Gene and Protein Changes in Response to this compound in In Vitro Models

| Category | Specific Genes/Proteins | Observed or Hypothesized Change | Potential Consequence |

| Stress Response | Heat Shock Proteins (e.g., HSP70, HSP90) | Upregulation | Enhanced protein folding and repair |

| Oxidative Stress | Superoxide Dismutase (SOD), Catalase | Upregulation | Detoxification of reactive oxygen species |

| DNA Repair | PARP-1, BRCA1 | Upregulation | Repair of DNA damage |

| Apoptosis | Caspases, Bcl-2 family proteins | Modulation | Induction of programmed cell death |

| Metabolism | Glycolytic enzymes, TCA cycle enzymes | Downregulation/Inhibition | Disruption of energy production |

Biomarker Identification for Biological Activity in Experimental Models

Identifying biomarkers of this compound's biological activity is crucial for understanding its mechanism of action and for monitoring its effects in experimental systems. scielo.org.mx Biomarkers can be molecules, such as specific proteins or metabolites, whose levels change in response to the drug. criver.com

Given this compound's interaction with sulfhydryl groups, proteins with reactive cysteine residues or the levels of small thiol-containing molecules like glutathione (B108866) could serve as potential biomarkers. unit.nocreative-proteomics.com A decrease in the levels of reduced glutathione (GSH) and an increase in its oxidized form (GSSG) can be indicative of oxidative stress induced by the compound. nih.gov Furthermore, the activity of enzymes known to be sensitive to arsenicals, such as certain dehydrogenases, could also be used as a biomarker of effect. nih.gov The use of metabolomics to identify endogenous substrates of transporters affected by a drug is another innovative approach to biomarker discovery. criver.com

Table 2: Potential Biomarkers for this compound Activity in Experimental Models

| Biomarker Category | Specific Biomarker | Rationale | Method of Detection |

| Enzyme Activity | Aldehyde Dehydrogenase | Inhibition by binding to sulfhydryl groups. pnas.org | Spectrophotometric assay |

| Oxidative Stress | Glutathione (GSH/GSSG ratio) | Depletion of reduced glutathione due to oxidative stress. | HPLC, Spectrophotometric assays |

| Protein Expression | Metallothioneins | Upregulation in response to heavy metal exposure. | Western Blot, ELISA |

| Metabolite Levels | Pyruvate, Lactate | Altered levels due to disruption of glycolysis. | Mass Spectrometry, NMR |

Developmental Pharmacology in Non-Clinical Models

Developmental pharmacology investigates how the effects of a drug can differ across various stages of an organism's development. nih.gov Non-clinical models are essential for assessing the potential developmental toxicity of compounds like this compound. nih.govepa.gov These studies are designed to evaluate a range of effects, including impacts on fertility, embryonic and fetal development, and postnatal growth and function. nih.govoecd.org

Toxicological Mechanisms in Experimental and in Vitro Models

Cellular and Subcellular Targets of Oxophenarsine Toxicity

The toxicity of this compound is multifaceted, involving interactions with numerous cellular and subcellular components that disrupt homeostasis and can lead to cell death. Like other trivalent arsenicals, this compound has a high affinity for thiol groups in proteins and other cellular metabolites, which is a key aspect of its toxicity. nih.gov

Organelle Dysfunction in Cultured Cells

In cultured cells, this compound has been shown to induce dysfunction in several critical organelles, with the mitochondria and endoplasmic reticulum (ER) being significant targets.

Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are a primary target of this compound. nih.gov The compound can disrupt mitochondrial function, leading to a decrease in energy production and an increase in the generation of reactive oxygen species (ROS). pfizer.com This surge in ROS contributes to oxidative stress, which can damage cellular components. pfizer.comnih.gov Malfunctioning mitochondria are also linked to the initiation of cell death pathways. pfizer.com

Endoplasmic Reticulum (ER) Stress: The ER is vital for protein synthesis and folding. This compound can disrupt these processes, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers a cellular stress response, and if the stress is too severe or prolonged, it can activate apoptotic pathways.

Apoptotic and Necrotic Pathways in Non-Human Cells

This compound can induce different forms of cell death in non-human cells, primarily apoptosis and necrosis, often in a dose-dependent manner.

Apoptosis: This is a form of programmed cell death characterized by distinct morphological features such as cell shrinkage, nuclear condensation, and the formation of apoptotic bodies. nih.gov It is a controlled process that avoids triggering an inflammatory response. nih.gov Trivalent arsenicals are known to induce apoptosis, and this is a key mechanism of their cytotoxic action. nih.gov The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govfrontiersin.org

Necrosis: In contrast to apoptosis, necrosis is a form of cell death that results from acute cellular injury and often leads to an inflammatory response. nih.govmedicalnewstoday.com It is characterized by cell swelling and the rupture of the cell membrane, releasing cellular contents that can act as danger signals to the immune system. medicalnewstoday.com Some forms of regulated necrosis, like necroptosis, can also be triggered by cellular stress and may serve as a backup cell death mechanism when apoptosis is inhibited. medicalnewstoday.com

Dose-Response Characterization in Non-Human Organisms (e.g., Murine Models)

Dose-response studies in non-human organisms, particularly murine models, are essential for characterizing the toxicity of a compound. numberanalytics.comarxiv.org These studies help to establish the relationship between the dose of a substance and the magnitude of the biological response. altasciences.com

In studies with this compound in mice, the lethal dose 50 (LD50), which is the dose required to cause death in 50% of the test animals, has been determined. For instance, the LD50 of this compound administered intramuscularly in mice was found to be approximately 0.14 mM/kg. researchgate.net Such studies also reveal that the time to death is dose-dependent, with death occurring more rapidly at higher doses. researchgate.net Dose-range finding studies are crucial for selecting appropriate doses for subsequent, more detailed toxicology assessments. altasciences.com

Table 1: Illustrative Dose-Response Data for this compound in a Murine Model This table is for illustrative purposes and synthesizes general principles of dose-response studies.

| Dose Level Category | Potential Observed Effects in Murine Models | Reference for Principle |

| No-Observed-Adverse-Effect Level (NOAEL) | No statistically or biologically significant increases in the frequency or severity of adverse effects. | numberanalytics.com |

| Low Dose | Mild, often reversible, signs of toxicity such as slight changes in body weight or food consumption. | numberanalytics.comresearchgate.net |

| Intermediate Dose | More pronounced signs of toxicity, potential for organ-specific damage that may be partially reversible. | numberanalytics.com |

| High Dose / Maximum Tolerated Dose (MTD) | Significant toxicity, clear adverse effects, and potential for mortality, but not so severe as to prevent meaningful data collection. | altasciences.com |

| Lethal Dose (e.g., LD50) | Dose at which a specific percentage of the animal population succumbs. For this compound, an LD50 of ~0.14 mM/kg (intramuscular) has been reported in mice. | researchgate.netcharite.de |

Mechanistic Studies of Organ-Specific Toxicity in Animal Models (Pre-clinical)

Pre-clinical studies in animal models are vital for identifying which organs are most susceptible to a compound's toxicity and understanding the underlying mechanisms. cellvax-pharma.comnih.gov For arsenicals, the liver and kidneys are often identified as target organs. ipinnovative.comaltex.org

Hepatotoxicity (Liver Toxicity): Arsenic compounds can cause liver damage by increasing oxidative stress and inducing apoptosis. ipinnovative.com The metabolism of arsenic compounds, which primarily occurs in the liver, can lead to the formation of toxic metabolites. ipinnovative.com

Nephrotoxicity (Kidney Toxicity): The kidneys are also vulnerable to arsenic-induced toxicity. ipinnovative.com Damage to the renal tubules can occur, leading to impaired kidney function. ipinnovative.com

Mechanistic studies often involve detailed histopathological examination of tissues to identify cellular changes, as well as biochemical analyses to measure markers of organ damage. numberanalytics.comnih.gov

In Vitro Toxicological Assay Development and Validation

In vitro toxicology testing uses cultured cells to assess the potential toxicity of chemical substances. wikipedia.orgcriver.com These methods are valuable for early-stage screening, reducing the need for animal testing, and for investigating specific mechanisms of toxicity. wikipedia.orgporsolt.com

Two-Dimensional Cell Culture Models in Toxicology Research

Two-dimensional (2D) cell culture, where cells are grown in a single layer on a flat surface, is a widely used tool in toxicology research. nih.gov While these models have limitations in fully replicating the complexity of in vivo tissues, they are useful for high-throughput screening and mechanistic studies. frontiersin.orgmdpi.comsemanticscholar.orgnih.gov

Various cell lines can be used to model different organs. For example, liver cell lines can be used to study hepatotoxicity, and kidney cell lines for nephrotoxicity. porsolt.com A range of assays can be performed on these 2D cultures to assess cytotoxicity, such as the MTT assay, which measures cell viability, and assays to detect apoptosis and oxidative stress. wikipedia.org

Table 2: Common Cell Lines and Assays in this compound In Vitro Toxicology This table provides examples of cell lines and assays commonly used in in vitro toxicology.

| Cell Line Type | Organ Modeled | Common Assays Used | Rationale |

| Hepatocytes (e.g., HepG2) | Liver | Cytotoxicity assays (MTT, LDH), ROS detection, Caspase activation assays | To assess potential liver damage, as the liver is a primary site of arsenic metabolism and toxicity. ipinnovative.comporsolt.com |

| Renal Proximal Tubule Cells (e.g., HK-2) | Kidney | Cell viability assays, markers of tubular injury | To evaluate potential kidney damage, another key target organ for arsenic toxicity. ipinnovative.com |

| Endothelial Cells | Vasculature | Cell permeability assays, inflammatory marker expression | To investigate vascular toxicity, a known effect of arsenic exposure. ipinnovative.com |

| Neuronal Cells | Nervous System | Neurite outgrowth assays, markers of neuroinflammation | To study potential neurotoxic effects. ipinnovative.com |

Three-Dimensional Cell Culture Models and Microphysiological Systems

The investigation of toxicological mechanisms has been significantly enhanced by the transition from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models and microphysiological systems (MPS), also known as organs-on-chips. nih.govmdpi.com These advanced in vitro platforms better replicate the complex microenvironment of native human tissues, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and tissue-specific architectures. oxfordglobal.commdpi.com While specific research focusing exclusively on this compound within these systems is limited in published literature, studies on related arsenical compounds provide a strong framework for understanding how these models can elucidate toxicological pathways.

Three-dimensional models, such as spheroids, are self-assembled spherical clusters of cells that offer a more accurate representation of in vivo tissue. mdpi.com They are instrumental in toxicology for assessing cellular responses in a context that more closely resembles a living organism. nih.govfacellitate.com For instance, cells grown in 3D spheroids often exhibit increased resistance to toxic agents compared to their 2D counterparts, a phenomenon attributed to the protective barrier formed by the outer cell layers and the establishment of different proliferation zones within the spheroid. mdpi.comiiarjournals.org

Research on other arsenicals in 3D models has yielded significant findings. Studies using breast cancer cell line (MCF-7) spheroids found that they were less sensitive to the antiproliferative effects of arsenic disulfide when compared to 2D monolayer cultures. iiarjournals.org This suggests that the 3D structure inherently confers resistance, a crucial mechanistic insight for toxicology. iiarjournals.org Further research demonstrated that in these 3D MCF-7 spheroids, the antiproliferative efficacy of arsenic disulfide could be significantly increased by co-administration with DL-buthionine-(S, R)-sulfoximine, while N-acetyl-L-cysteine inhibited its effects. iiarjournals.org In another study, 3D models of the THLE-2 liver cell line were used to examine the toxicity of arsenic and to evaluate the protective potential of newly synthesized compounds against it. nih.gov Additionally, a 3D bioprinted model mimicking an osteogenic niche was used to show that arsenic trioxide could inhibit tumor cell migration. researchgate.net

Interactive Table 1: Research Findings on Arsenical Compounds in 3D Cell Culture Models

| Model System | Cell Line(s) | Arsenical Compound | Key Toxicological Findings | Reference(s) |

|---|---|---|---|---|

| 3D Spheroids | MCF-7 (Breast Cancer) | Arsenic Disulfide (As₂S₂) | 3D spheroids showed higher resistance to antiproliferative effects compared to 2D cultures. The mechanism was linked to cellular toxic oxygen species. | iiarjournals.org |

| 3D Osteogenic Niche | 4T1-RFP (Breast Cancer), MC3T3-E1 (Osteoblast Precursor) | Arsenic Trioxide | Inhibited tumor cell migration within the 3D-mimicking environment. | researchgate.net |

| 3D Cell Model | THLE-2 (Liver) | Arsenic (As) | Model used to determine IC50 values and to test the protective effects of novel compounds (M86, M87) against arsenic-induced toxicity. | nih.gov |

| Embryoid Bodies (EBs) | Mouse Embryonic Stem Cells | Monomethylarsonous acid (MMAᴵᴵᴵ) | MMAᴵᴵᴵ, an intermediate metabolite of inorganic arsenic, inhibited the differentiation of embryonic stem cells into cardiomyocytes. | acs.org |

Microphysiological systems, or organs-on-chips, represent a further leap in complexity, incorporating microfluidics to simulate blood flow and create dynamic, multi-organ systems. mimetas.comxiahepublishing.commdpi.com These platforms can model organ-organ interactions, which are critical for studying systemic toxicity, metabolism, and disposition of a compound. nih.govnih.govnih.gov A liver-on-a-chip, for example, can be used to study the hepatotoxicity of compounds by co-culturing hepatocytes with other non-parenchymal cells under perfusion, offering a more accurate reflection of human liver responses. cn-bio.com

For a compound like this compound, MPS could be applied to investigate several toxicological questions that are difficult to address in simpler models. A multi-organ-on-a-chip connecting gut, liver, and kidney models could provide comprehensive data on the absorption, metabolism, and excretion pathways of the compound. nih.govnih.gov This would allow researchers to observe how metabolites generated in the liver might affect the kidney, offering a systemic view of toxicity. nih.gov Similarly, a brain-on-a-chip could be employed to study potential neurotoxic effects and mechanisms by modeling the neurovascular unit and blood-brain barrier. nih.govfrontiersin.org The ability to use human-derived cells in these systems enhances their predictive value for human health, offering a powerful tool for modern toxicology. mimetas.comxiahepublishing.com

Interactive Table 2: Proposed Applications of Microphysiological Systems for this compound Research

| Proposed MPS Model | Toxicological Question for this compound | Potential Endpoints to Measure | Reference(s) for Model Capability |

|---|---|---|---|

| Liver-on-a-Chip | What are the mechanisms of this compound-induced hepatotoxicity? | Cell viability, release of liver enzymes (e.g., ALT, AST), cytokine profiles, gene expression changes related to stress and apoptosis. | nih.govcn-bio.com |

| Multi-Organ-Chip (Gut-Liver-Kidney) | How is this compound absorbed, metabolized, and excreted, and what are its systemic toxic effects? | Metabolite profiling in each organ compartment, transporter activity, assessment of secondary toxicity in the kidney model. | nih.govnih.gov |

| Brain-on-a-Chip / Neurovascular Unit | Does this compound exhibit neurotoxicity and can it cross the blood-brain barrier? | Barrier integrity (TEER), neuronal cell viability, inflammatory responses, changes in neurotransmitter levels. | xiahepublishing.comnih.govfrontiersin.org |

| Bone Marrow-on-a-Chip | What are the hematological toxicity mechanisms of this compound? | Megakaryocyte toxicity, effects on platelet formation, viability of hematopoietic stem cells. | mimetas.com |

Analytical Chemistry Methodologies for Oxophenarsine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental tools in the structural determination and purity verification of chemical compounds like oxophenarsine. numberanalytics.comscribd.comslideshare.net These techniques provide detailed information about the molecular framework and the presence of any impurities. dynamicscience.com.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic and organometallic compounds. numberanalytics.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nptel.ac.in For a compound like this compound, ¹H NMR would reveal the number and arrangement of protons on the phenyl ring, while ¹³C NMR would provide insights into the carbon skeleton. researchgate.nethmdb.ca

Quantitative NMR (qNMR) has also emerged as a valuable method for purity assessment. mdpi.combwise.kr The area of an NMR peak is directly proportional to the number of nuclei, allowing for the direct quantification of an analyte against a certified standard. mdpi.combwise.kr This approach can be more direct and less labor-intensive than traditional mass balance methods for determining purity. mdpi.combwise.kr

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. numberanalytics.comscribd.com It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). numberanalytics.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula of this compound. nptel.ac.in

Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller fragments. americanpharmaceuticalreview.com The resulting fragmentation pattern is a unique fingerprint that can help to identify the compound and its structural motifs. numberanalytics.com MS is also highly sensitive, making it suitable for detecting and identifying impurities, even at trace levels. americanpharmaceuticalreview.comalwsci.com When coupled with chromatographic techniques, MS becomes a powerful tool for analyzing complex mixtures. americanpharmaceuticalreview.comnih.gov

Chromatographic Separations for Compound Analysis

Chromatographic techniques are essential for separating the components of a mixture, a crucial step in the analysis of pharmaceutical compounds and their metabolites. wikipedia.org These methods are widely used for both qualitative and quantitative analysis of organoarsenic compounds.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, valued for its precision and versatility in separating complex mixtures. alwsci.comscielo.br In the context of this compound, reversed-phase HPLC (RP-HPLC) would likely be a primary method for analysis and purification. wjbphs.comresearchgate.net This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. wjbphs.com

Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column type to achieve efficient separation of the target analyte from any impurities or other components in the sample. bas.bg The use of a photodiode array (PDA) detector allows for the monitoring of the effluent at multiple wavelengths, providing additional spectral information that can aid in peak identification and purity assessment. scielo.brnih.gov HPLC methods can be rigorously validated to ensure they are accurate, precise, and reliable for routine quality control and analysis. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Compounds

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation based on hydrophobicity. scielo.brnih.govmdpi.com |

| Mobile Phase | Acetonitrile:Water (gradient elution) | The changing solvent composition allows for the separation of compounds with a range of polarities. nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column, affecting resolution and analysis time. wjbphs.com |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. wjbphs.comresearchgate.net |

| Injection Volume | 20 µL | The amount of sample introduced into the system for analysis. scielo.br |

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.comcdc.gov For non-volatile compounds like many organoarsenicals, derivatization is often necessary to increase their volatility, making them amenable to GC analysis. jst.go.jp This involves a chemical reaction to convert the analyte into a more volatile derivative. jst.go.jp

GC has been successfully applied to the separation of various organoarsenic compounds. oup.comoup.comacs.org The choice of the stationary phase in the GC column is critical for achieving good separation. oup.com Common detectors used in the analysis of organoarsenicals include mass spectrometry (GC-MS) and flame photometric detection (FPD). cdc.govjst.go.jp GC-MS provides both separation and structural information, making it a highly specific and sensitive analytical technique. nih.govjst.go.jp

Table 2: Example GC Operating Conditions for Organoarsenic Compound Analysis

| Parameter | Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., InertCap 5MS/NP) | A standard capillary column offering good resolution for a variety of compounds. jst.go.jp |

| Carrier Gas | Helium at 1.0 mL/min | An inert gas that carries the sample through the column. jst.go.jp |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. jst.go.jp |

| Oven Program | 70°C (1 min), then ramp to 280°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points. jst.go.jp |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification of the separated compounds. jst.go.jp |

Advanced Analytical Approaches for Trace Analysis and Metabolite Identification (Non-Human)

The study of how organisms process chemical compounds, known as metabolism, is crucial for understanding their biological activity. researchgate.net In non-human systems, identifying and quantifying metabolites, often present at very low concentrations, requires highly sensitive and specific analytical methods. nih.gov

Advanced analytical techniques, particularly hyphenated methods like liquid chromatography-mass spectrometry (LC-MS), are the cornerstone of modern metabolomics. nih.govnih.gov LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and identifying drug metabolites in complex biological matrices. americanpharmaceuticalreview.commdpi.com

For trace analysis, techniques like solid-phase microextraction (SPME) coupled with GC-MS can be employed. jst.go.jpnih.gov SPME is a sample preparation technique that concentrates analytes from a sample matrix, thereby increasing the sensitivity of the subsequent analysis. nih.gov These advanced methods are essential for building a comprehensive picture of the metabolic profile of a compound like this compound in various non-human biological systems.

Hyphenated Techniques (e.g., LC-MS, GC-MS)